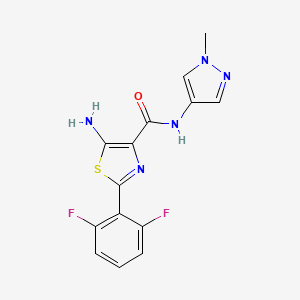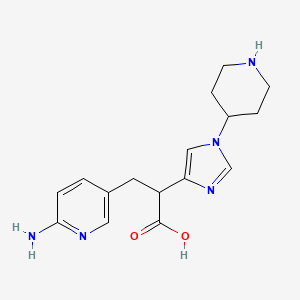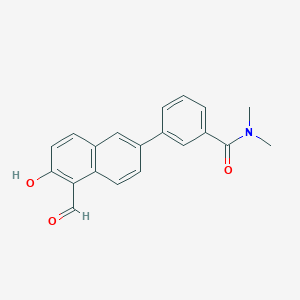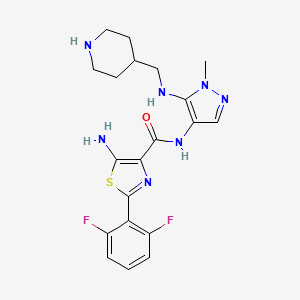![molecular formula C31H34F2N4O4 B10836799 5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile](/img/structure/B10836799.png)
5-[[6-(1,3-Difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US8846654, 294 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the use of specific reagents and catalysts under controlled temperature and pH conditions. For example, the enzymatic assay for PDE7 is carried out in 1.5 ml Eppendorf tubes comprising 40 mM of Tris-HCl (pH 7.5), 15 mM of magnesium chloride, 1 mM of ethylene glycol tetraacetic acid, and 0.5 mg/ml of bovine serum albumin .
Industrial Production Methods
Industrial production of US8846654, 294 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to produce the compound in bulk quantities. The production process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
US8846654, 294 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions may result in compounds with modified structures.
Scientific Research Applications
US8846654, 294 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies.
Biology: The compound is used in biological research to study its effects on different biological pathways and targets.
Industry: The compound is used in the development of new drugs and therapeutic agents, making it valuable in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of US8846654, 294 involves its interaction with specific molecular targets, such as phosphodiesterase 8 (PDE8). The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biochemical and physiological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to US8846654, 294 include:
US8846654, 111 (BDBM135582): Another compound with high affinity towards specific targets.
Other quinazolinedione derivatives: These compounds share similar structural features and pharmacological properties.
Uniqueness
US8846654, 294 is unique due to its high affinity and specificity towards certain molecular targets, making it a valuable tool in scientific research and potential therapeutic applications. Its unique structure and properties differentiate it from other similar compounds, providing distinct advantages in various research and industrial applications.
Properties
Molecular Formula |
C31H34F2N4O4 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
5-[[6-(1,3-difluoropropan-2-yloxy)-1-(1-formylpiperidin-4-yl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-2-phenylbenzonitrile |
InChI |
InChI=1S/C31H34F2N4O4/c32-16-26(17-33)41-25-7-9-29-28(15-25)30(39)36(31(40)37(29)24-10-12-35(20-38)13-11-24)19-21-6-8-27(23(14-21)18-34)22-4-2-1-3-5-22/h1-6,8,14,20,24-26,28-29H,7,9-13,15-17,19H2 |
InChI Key |
FDTVWOHILNTAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1OC(CF)CF)C(=O)N(C(=O)N2C3CCN(CC3)C=O)CC4=CC(=C(C=C4)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-[4-(2-aminoethyl)piperidin-1-yl]-2-[[3-(6-amino-2,3,4,5-tetrahydropyridin-3-yl)phenyl]sulfonylamino]-3-oxopropyl]benzenecarboximidamide](/img/structure/B10836755.png)

![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)
![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)
![7-Bromo-1,10-dihydropyrrolo[2,3-a]carbazole](/img/structure/B10836773.png)

![(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol](/img/structure/B10836789.png)
![N-[4-[(3R,4R)-3-amino-4-fluoropiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836790.png)
![(2S)-N-hydroxy-3-[[4-(naphthalen-2-ylmethoxy)phenyl]sulfonylamino]-2-piperidin-1-ylpropanamide](/img/structure/B10836792.png)

![ethyl N-[4-[[4-amino-7-(2-methoxypyridin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B10836802.png)
